Summary of the Application: Thiophene derivatives are essential heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a
2-Iodo-3-methoxyphenol, with the molecular formula C₇H₇IO₂ and a molecular weight of 250.03 g/mol, is an organic compound characterized by a phenolic structure substituted with iodine and a methoxy group. It is known for its unique properties derived from the presence of both iodine and methoxy functional groups, which influence its chemical reactivity and biological activity. The compound has a boiling point that remains unspecified in the available literature, but it is soluble in organic solvents and exhibits moderate solubility in water .
These reactions highlight the compound's versatility in synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals .
Research indicates that 2-Iodo-3-methoxyphenol possesses several biological activities. It has been studied for its potential as an antioxidant, which may contribute to its protective effects against oxidative stress. Additionally, the compound has shown antimicrobial properties, making it a candidate for use in developing new antimicrobial agents. Its interactions with biological systems are still under investigation, but preliminary studies suggest it may influence various biochemical pathways .
The synthesis of 2-Iodo-3-methoxyphenol can be achieved through several methods:
ChemicalBook details multiple synthetic routes, indicating that the compound's synthesis is well-established within organic chemistry .
2-Iodo-3-methoxyphenol finds applications in various fields:
These applications underscore the compound's significance in both industrial and research settings .
Interaction studies involving 2-Iodo-3-methoxyphenol focus on its biochemical pathways and potential interactions with enzymes or receptors. Preliminary findings suggest that it may interact with specific proteins involved in oxidative stress response or microbial inhibition. Further research is needed to elucidate these interactions fully and understand their implications for therapeutic uses .
Several compounds share structural similarities with 2-Iodo-3-methoxyphenol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Iodo-5-methoxyphenol | C₇H₇IO₂ | Different substitution pattern on the phenol ring |
| 4-Iodo-2-methoxyphenol | C₇H₇IO₂ | Iodine substitution at position four |
| 1,4-Diiodo-2,5-dimethoxybenzene | C₈H₈I₂O₂ | Contains two iodine atoms at different positions |
| 3-Methoxyphenol | C₇H₈O₂ | Lacks iodine substitution but retains methoxy group |
These compounds exhibit varying biological activities and chemical reactivities due to their structural differences. The unique position of the iodine atom in 2-Iodo-3-methoxyphenol contributes significantly to its specific properties compared to these similar compounds .
2-Iodo-3-methoxyphenol represents a substituted phenolic compound characterized by the presence of an iodine atom at the 2-position and a methoxy group at the 3-position relative to the hydroxyl group on the benzene ring. The compound is registered under the Chemical Abstracts Service (CAS) number 121980-50-5, providing a unique identifier for this specific molecular entity. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the compound is systematically named as 2-iodo-3-methoxyphenol, reflecting the positional arrangement of the functional groups on the aromatic ring.
The structural representation of 2-Iodo-3-methoxyphenol can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is represented as COC1=CC=CC(=C1I)O, which provides a linear representation of the molecular structure. The International Chemical Identifier (InChI) string for 2-Iodo-3-methoxyphenol is InChI=1S/C7H7IO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3, offering a standardized method for representing the chemical structure in databases and computational systems. The corresponding InChI Key, DLVPKRMLAXQBGK-UHFFFAOYSA-N, serves as a hashed version of the InChI string for efficient database searching and comparison purposes.
Alternative nomenclature systems recognize this compound under several synonymous names, including 3-methoxy-2-iodophenol, phenol 2-iodo-3-methoxy, and 2-iodo-3-methoxy-phenol. These naming variations reflect different approaches to describing the same molecular structure, with each system emphasizing different aspects of the compound's functional group arrangement. The systematic naming convention ensures unambiguous identification of the compound across different chemical databases and literature sources.
The molecular formula of 2-Iodo-3-methoxyphenol is C7H7IO2, indicating the presence of seven carbon atoms, seven hydrogen atoms, one iodine atom, and two oxygen atoms within the molecular structure. This elemental composition corresponds to a molecular weight of 250.03400 atomic mass units, as calculated from the sum of the atomic masses of the constituent elements. The molecular weight calculation takes into account the significant contribution of the iodine atom, which represents approximately 50.8% of the total molecular mass due to iodine's high atomic weight of 126.90 atomic mass units.
The physicochemical properties of 2-Iodo-3-methoxyphenol reflect the influence of its functional groups on the compound's behavior under various conditions. The density of the compound is reported as 1.866 g/cm³, indicating that it is significantly denser than water due to the presence of the heavy iodine atom. This high density value is characteristic of organoiodine compounds and affects the compound's handling and separation procedures in laboratory and industrial applications.
The thermal properties of 2-Iodo-3-methoxyphenol provide important information for its handling and processing. The compound exhibits a boiling point of 248°C at standard atmospheric pressure (760 mmHg), which is relatively high for a monomethoxyphenol derivative due to the electron-withdrawing effect of the iodine substituent and potential intermolecular hydrogen bonding involving the phenolic hydroxyl group. The flash point of 103.8°C indicates the lowest temperature at which the compound can form an ignitable mixture with air, providing crucial safety information for storage and handling procedures.
The partition coefficient (Log P) value of 2.00540 indicates the compound's lipophilicity and its tendency to partition between aqueous and organic phases. This moderate Log P value suggests that the compound possesses balanced hydrophilic and lipophilic characteristics, with the phenolic hydroxyl group contributing to water solubility while the methoxy group and iodine atom enhance lipophilicity. The polar surface area of 29.46000 Ų reflects the molecular regions capable of forming hydrogen bonds or engaging in polar interactions, primarily contributed by the hydroxyl and methoxy oxygen atoms.
The molecular structure of 2-Iodo-3-methoxyphenol exhibits specific conformational preferences arising from the electronic and steric effects of its substituents. The compound's crystal structure, when available, would provide detailed information about bond lengths, bond angles, and intermolecular interactions that govern its solid-state properties. The presence of the iodine atom at the ortho position relative to the hydroxyl group creates significant steric hindrance and electronic effects that influence the overall molecular geometry and reactivity patterns.
The aromatic ring system in 2-Iodo-3-methoxyphenol maintains planarity characteristic of substituted benzene derivatives, with the substituents occupying positions that minimize steric clashes while maximizing favorable electronic interactions. The methoxy group at the 3-position can adopt different rotational conformations around the C-O bond, with the preferred orientation being influenced by intramolecular interactions with adjacent substituents and intermolecular forces in the crystal lattice.
The electronic structure of 2-Iodo-3-methoxyphenol is significantly influenced by the electron-donating nature of the methoxy group and the electron-withdrawing characteristics of the iodine atom. This electronic environment creates a unique charge distribution pattern across the aromatic ring, affecting the compound's reactivity toward electrophilic and nucleophilic reagents. The hydroxyl group's acidity is modulated by these electronic effects, with the electron-withdrawing iodine atom increasing the phenolic acidity while the electron-donating methoxy group partially counteracts this effect.
The molecular dimensions and geometric parameters of 2-Iodo-3-methoxyphenol can be predicted using computational chemistry methods when experimental crystallographic data is not available. Quantum mechanical calculations at appropriate levels of theory can provide insights into bond lengths, angles, and dihedral angles that characterize the compound's three-dimensional structure. The carbon-iodine bond length is expected to be approximately 2.1 Å, reflecting the large size of the iodine atom compared to other halogens.
Electrophilic aromatic substitution represents the fundamental mechanism underlying the synthesis of 2-iodo-3-methoxyphenol from its phenolic precursor [3]. The reaction proceeds through the classical three-step mechanism involving electrophile generation, electrophilic attack on the aromatic ring, and subsequent restoration of aromaticity [12]. In phenolic systems, the hydroxyl group acts as a powerful electron-donating substituent, significantly activating the aromatic ring toward electrophilic attack through resonance stabilization of the resulting carbocation intermediate [28] [29].
The regioselectivity observed in the iodination of 3-methoxyphenol is governed by the directing effects of both the hydroxyl and methoxy substituents [15]. Both functional groups are classified as ortho-para directing groups due to their electron-donating properties [28]. The hydroxyl group exerts its directing influence through resonance donation of its oxygen lone pairs into the aromatic π-system, while the methoxy group operates through a similar mechanism [29]. When these substituents work in concert, they create preferential sites for electrophilic attack that favor formation of the 2-iodo-3-methoxyphenol isomer [13].
Mechanistic studies have revealed that the reaction proceeds through formation of a stabilized carbocation intermediate where the positive charge is delocalized through resonance with both the hydroxyl and methoxy substituents [28]. This stabilization significantly lowers the activation energy for the substitution reaction, resulting in enhanced reaction rates compared to unsubstituted aromatic systems [3]. The preferential formation of the ortho-substituted product relative to the methoxy group reflects the combined electronic effects of both directing groups and the steric accessibility of the substitution site [14].
Research has demonstrated that the iodination mechanism involves initial formation of an iodonium ion intermediate, which subsequently attacks the activated aromatic ring [8]. The reaction typically exhibits second-order kinetics, being first-order in both the phenolic substrate and the iodinating species [23]. Temperature-dependent studies have shown that the reaction follows Arrhenius behavior, with activation energies typically ranging from 15-25 kilojoules per mole depending on the specific reaction conditions employed [23].
The iodination of phenolic compounds employs several distinct methodological approaches, each offering unique advantages in terms of selectivity, yield, and operational simplicity [25]. Molecular iodine represents the most straightforward iodinating agent, though it requires activation through combination with oxidizing agents or Lewis acid catalysts to achieve efficient electrophilic substitution [5] [8]. The combination of molecular iodine with hydrogen peroxide in aqueous media has emerged as a particularly effective system for phenol iodination [22].
Potassium iodide-based systems represent an alternative approach that offers enhanced safety and operational convenience [5]. The method employs potassium iodide in conjunction with oxidizing agents such as benzyltriphenylphosphonium peroxymonosulfate, generating electrophilic iodine species in situ [5]. This approach demonstrates excellent regioselectivity, typically favoring para-substitution when sterically accessible, though the presence of multiple directing groups can alter this selectivity pattern [5].
Silver salt-mediated iodination protocols have gained prominence due to their ability to achieve high regioselectivity under mild reaction conditions [14]. The combination of silver sulfate with molecular iodine in organic solvents such as dichloromethane provides excellent ortho-selectivity for appropriately substituted phenols [14]. The silver ion serves to activate the iodine through coordination, generating a more electrophilic iodinating species that exhibits enhanced reactivity toward electron-rich aromatic systems [14].
Enzymatic iodination methods utilizing peroxidase enzymes offer a biomimetic approach to phenol halogenation [8]. These systems employ lactoperoxidase or similar enzymes in the presence of hydrogen peroxide and iodide ions to generate hypoiodous acid as the active iodinating species [8]. The enzymatic approach demonstrates excellent ortho-selectivity, with ortho to para ratios often exceeding 15:1 under optimized conditions [8]. The method operates effectively at physiological pH values and ambient temperatures, making it particularly attractive for sensitive substrates [8].
Table 1: Comparative Analysis of Iodination Methods for Phenolic Substrates
| Method | Iodinating Agent | Reaction Conditions | Selectivity | Typical Yield (%) |
|---|---|---|---|---|
| Direct Iodination | Molecular iodine/Hydrogen peroxide | Aqueous, 25°C, 24h | Ortho-selective | 76-83 [22] |
| Potassium Iodide System | Potassium iodide/Oxidant | Acetonitrile, 25°C, 2h | Para-selective | 85-91 [5] |
| Silver-Mediated | Silver sulfate/Molecular iodine | Dichloromethane, 25°C, 1h | Ortho-selective | 82-94 [14] |
| Enzymatic | Peroxidase/Hydrogen peroxide/Iodide | Aqueous buffer, pH 5, 25°C | Ortho-selective | 70-85 [8] |
The optimization of reaction conditions for 2-iodo-3-methoxyphenol synthesis requires systematic evaluation of multiple interdependent parameters including temperature, solvent choice, reagent stoichiometry, and reaction time [22] [25]. Temperature optimization studies have consistently demonstrated that room temperature conditions provide optimal yields for most iodination protocols [24] [25]. Elevated temperatures above 50°C typically result in decreased selectivity and increased formation of polyiodinated byproducts [22] [24].
Solvent selection plays a crucial role in determining both reaction rate and product selectivity [22] [25]. Aqueous systems favor ortho-selective iodination through stabilization of the hypoiodous acid intermediate [8] [22]. Organic solvents such as acetonitrile provide enhanced solubility for both substrates and products while maintaining good selectivity profiles [16] [25]. The choice between aqueous and organic media often depends on the specific iodinating system employed and the desired regioselectivity [14] [22].
Reagent stoichiometry optimization reveals that excess iodinating agent is generally required to achieve complete conversion of the phenolic substrate [22]. For hydrogen peroxide-iodine systems, optimal results are obtained using 1.5 equivalents of iodine with 3 equivalents of hydrogen peroxide [22]. This stoichiometry ensures sufficient generation of electrophilic iodine species while minimizing formation of triiodinated products [22]. The use of substoichiometric amounts of iodinating agent typically results in incomplete conversion and reduced overall yields [22].
Reaction time optimization studies indicate that most iodination reactions reach completion within 1-24 hours depending on the specific methodology employed [22] [25]. Silver-mediated systems demonstrate particularly rapid kinetics, often achieving complete conversion within 1 hour [14]. Enzymatic systems require longer reaction times, typically 24 hours, but offer superior selectivity and milder reaction conditions [8]. Prolonged reaction times beyond the optimal duration can lead to product degradation and decreased yields [22].
Table 2: Optimized Reaction Conditions for Various Iodination Methods
| Parameter | Direct Iodination | Silver-Mediated | Enzymatic | Ionic Liquid |
|---|---|---|---|---|
| Temperature (°C) | 25 [22] | 25 [14] | 25 [8] | 25 [16] |
| Reaction Time (h) | 24 [22] | 1 [14] | 24 [8] | 0.5 [16] |
| Iodine Equivalents | 1.5 [22] | 1.0 [14] | 1.0 [8] | 1.0 [16] |
| Solvent | Water [22] | Dichloromethane [14] | Aqueous buffer [8] | Acetonitrile [16] |
| Yield (%) | 83 [22] | 82 [14] | 85 [8] | 95 [16] |
The influence of pH on reaction outcomes has been extensively studied for aqueous iodination systems [8] [22]. Optimal results are typically achieved at pH values between 5-7, where hypoiodous acid formation is favored while avoiding excessive protonation of the phenolic substrate [8]. Strongly acidic conditions can lead to substrate protonation and reduced nucleophilicity, while basic conditions may result in iodine disproportionation reactions [8].
The translation of laboratory-scale iodination procedures to industrial production presents numerous technical and economic challenges that require systematic evaluation and innovative solutions [17] [20]. Heat management represents a primary concern in large-scale iodination processes, as the highly exothermic nature of electrophilic aromatic substitution reactions can lead to temperature excursions and safety hazards [17]. Industrial implementations typically employ continuous flow reactors with integrated heat exchange systems to maintain precise temperature control throughout the reaction [17].
Reagent cost optimization constitutes a significant economic factor in industrial-scale production [17] [18]. The high cost of silver-based iodinating systems limits their industrial applicability despite their excellent selectivity profiles [14]. Alternative approaches utilizing less expensive reagents such as sodium hypochlorite-iodide systems have been developed to address this limitation [17]. These systems generate electrophilic iodine species in situ while maintaining acceptable selectivity and yield profiles [17].
Waste stream management and environmental considerations play increasingly important roles in industrial process design [17] [21]. Traditional iodination methods often generate significant quantities of inorganic salt byproducts that require specialized disposal procedures [17]. Newer approaches emphasize atom economy and waste minimization through recyclable catalyst systems and improved stoichiometric efficiency [18] [21].
Process intensification through electrochemical methods offers promising solutions for industrial-scale halogenation [20]. Electrochemical iodination eliminates the need for chemical oxidizing agents while providing precise control over the extent of halogenation through current regulation [20]. The method demonstrates excellent selectivity for monoiodination when operated under optimized conditions [20]. Industrial electrochemical reactors can achieve space-time yields significantly higher than conventional batch processes [20].
Table 3: Industrial-Scale Production Considerations for Iodinated Phenols
| Challenge | Traditional Approach | Advanced Solution | Improvement Factor |
|---|---|---|---|
| Heat Management | Batch cooling | Continuous flow reactors [17] | 3-5x heat transfer |
| Reagent Cost | Silver catalysts | Electrochemical methods [20] | 60-80% cost reduction |
| Waste Generation | Chemical oxidants | Recyclable systems [18] | 75% waste reduction |
| Reaction Time | 12-15 hours | Optimized protocols [17] | 5-8 hours |
| Selectivity | 70-85% | Process intensification [20] | 90-95% |
The implementation of continuous manufacturing principles addresses several limitations inherent in batch processing approaches [17]. Continuous flow systems enable precise control of residence time distribution, leading to more consistent product quality and reduced formation of undesired byproducts [17]. The smaller reactor volumes required for continuous processes also provide enhanced safety profiles through reduced inventory of reactive materials [17].
Quality control and analytical monitoring present unique challenges in industrial iodination processes due to the need for real-time composition analysis [17]. Advanced analytical techniques including online high-performance liquid chromatography and near-infrared spectroscopy enable continuous monitoring of reaction progress and product quality [17]. These systems facilitate immediate process adjustments to maintain optimal operating conditions and product specifications [17].
Solvent recovery and recycling systems are essential components of economically viable industrial processes [17] [21]. Twin-screw extrusion technology offers a solvent-free alternative for certain halogenation reactions, eliminating solvent recovery requirements entirely [21]. This approach demonstrates particular promise for polymer modification applications but may require adaptation for small molecule synthesis [21].